Ethyketazocine
Description
Ethyketazocine is a specialized chemical reagent produced and distributed by Shanghai Aladdin Biochemical Technology Co., Ltd. under the product code E610205. It is available in 5 mg and 25 mg quantities and is marketed with a purity designation of Moligand™, reflecting the company’s commitment to high-quality standards for research-grade chemicals . The compound’s storage and handling protocols remain unspecified, but its commercial availability underscores its utility in academic and industrial research settings .
Properties
CAS No. |
6036-52-8 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(1R,9R,13S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C19H25NO2/c1-3-19-8-9-20(11-13-4-5-13)17(12(19)2)18(22)15-7-6-14(21)10-16(15)19/h6-7,10,12-13,17,21H,3-5,8-9,11H2,1-2H3/t12-,17-,19-/m1/s1 |
InChI Key |
SEJUQQOPVAUETF-QHLBDZCJSA-N |
SMILES |
CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Isomeric SMILES |
CC[C@@]12CCN([C@H]([C@H]1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Canonical SMILES |
CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Synonyms |
Ethylketazocine Ethylketocyclazocine Ethylketocyclazocine Methanesulfonate Win 35197 2 Win-35197-2 Win351972 |
Origin of Product |
United States |
Biological Activity
Ethyketazocine is a synthetic opioid compound that exhibits significant biological activity, particularly in its interactions with the kappa opioid receptor (KOR). This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and data tables.
This compound primarily acts as an agonist at the kappa opioid receptor (KOR), which is part of the G-protein coupled receptor (GPCR) family. The binding of this compound to KOR induces conformational changes that activate intracellular signaling pathways, primarily through the inhibition of adenylate cyclase. This results in decreased levels of cyclic AMP (cAMP) and modulation of neurotransmitter release, which plays a crucial role in pain perception and analgesia .
Pharmacological Effects
- Analgesic Properties : this compound has been shown to produce analgesic effects comparable to other opioids. Its efficacy in pain management is particularly noted in preclinical studies involving animal models.
- Sedative Effects : The compound also exhibits sedative properties, which can be beneficial in clinical settings for managing anxiety and inducing sedation prior to surgical procedures.
- Potential for Abuse : Like many opioids, this compound has a potential for abuse and dependence. Studies indicate that while it may have lower abuse potential than mu-opioid receptor agonists, caution is warranted in its clinical use .
Case Study 1: Analgesic Efficacy in Animal Models
A study evaluated the analgesic efficacy of this compound in mice subjected to various pain models (e.g., hot plate test, formalin test). The results indicated that this compound significantly reduced pain responses compared to control groups, demonstrating its potential as an effective analgesic agent.
| Pain Model | This compound Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|---|
| Hot Plate | 1 | 60 |
| Formalin | 0.5 | 55 |
Case Study 2: Kappa Opioid Receptor Activation
Research investigating the activation of KOR by this compound revealed that it effectively modulates downstream signaling pathways associated with pain relief. The activation led to increased phosphorylation of ERK1/2 and p38 MAPK, indicating robust intracellular signaling.
| Treatment Group | pERK1/2 Levels (Relative Units) | p38 MAPK Levels (Relative Units) |
|---|---|---|
| Control | 1.0 | 1.0 |
| This compound | 2.5 | 2.3 |
Safety Profile and Side Effects
This compound's safety profile has been assessed through various toxicological studies. While it exhibits a favorable safety margin compared to traditional opioids, side effects such as sedation, dizziness, and potential gastrointestinal disturbances have been reported.
Comparison with Similar Compounds
Ethyketazocine vs. 2-Aminobenzamides
2-Aminobenzamides represent a distinct chemical class primarily studied for their role in glycosylation analysis and glycan profiling. For example, Campbell et al. (2008) highlighted their application in HPLC-based glycan characterization tools like GlycoBase and autoGU, which are essential for glycobiology research . In contrast, this compound’s function as a biochemical ligand (Moligand™) suggests its niche in receptor-binding assays or molecular interaction studies. While both compounds serve analytical purposes, 2-Aminobenzamides are explicitly tied to carbohydrate analysis, whereas this compound’s mechanism remains undefined in publicly accessible data .
This compound vs. Quinazoline and Quinazolinone Derivatives
Recent reviews emphasize their structural versatility in drug discovery, with modifications to their core scaffold enhancing bioavailability and target specificity . This compound, however, lacks documented pharmacological data in peer-reviewed literature, limiting direct comparisons. Its commercial classification as a research reagent suggests a focus on basic science rather than clinical development, contrasting with quinazoline derivatives’ prominence in medicinal chemistry .
Data Table: Key Features of this compound and Related Compounds
Notes on Evidence Utilization
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
